
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring, which is a common motif in many biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the imidazole ring through cyclization reactions, followed by the introduction of the amino and sulfanylmethyl groups under specific conditions. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylmethyl group can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Applications De Recherche Scientifique
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of (4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(sulfanylmethyl)oxolane-3,4-diol: A compound with a similar sulfanylmethyl group but different core structure.
(4S)-5-[[(1S)-1-[[(1R)-2-[2-(4-methoxyphenyl)ethylamino]-2-oxo-1,3-dihydroimidazol-5-yl]methyl]amino]-1-oxopropyl]amino]-1,3-dihydroimidazol-2-one: Another imidazole derivative with different substituents.
Uniqueness
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C4H7N3OS |
|---|---|
Poids moléculaire |
145.19 g/mol |
Nom IUPAC |
(4S)-2-amino-4-(sulfanylmethyl)-1,4-dihydroimidazol-5-one |
InChI |
InChI=1S/C4H7N3OS/c5-4-6-2(1-9)3(8)7-4/h2,9H,1H2,(H3,5,6,7,8)/t2-/m1/s1 |
Clé InChI |
JTHQOEQNCCWDTH-UWTATZPHSA-N |
SMILES isomérique |
C([C@@H]1C(=O)NC(=N1)N)S |
SMILES canonique |
C(C1C(=O)NC(=N1)N)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


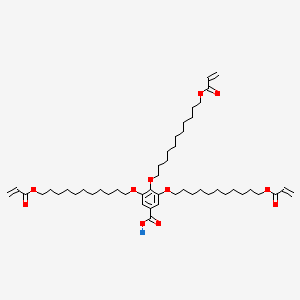
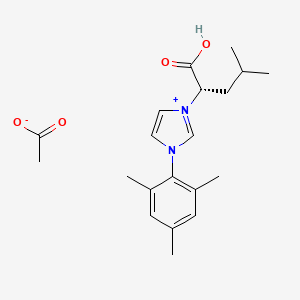
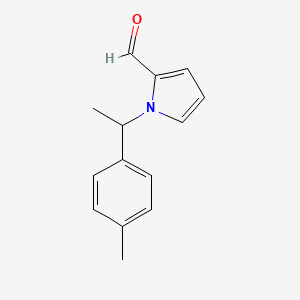
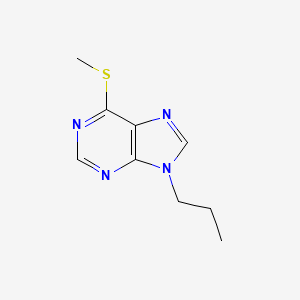
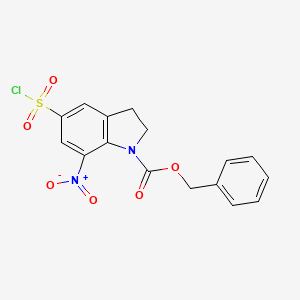
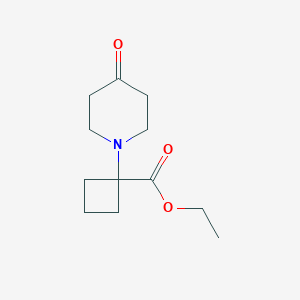
![1,10-bis(4-chloro-2-methoxyphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937355.png)
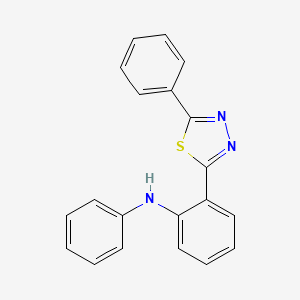

![8-Bromoimidazo[1,2-a]pyridin-6-amine](/img/structure/B12937374.png)

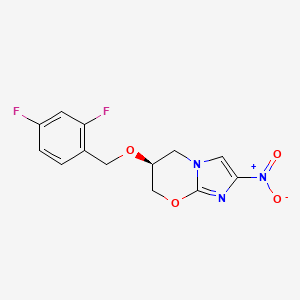
![N-[1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-methylphenyl)-12-oxo-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12937408.png)

